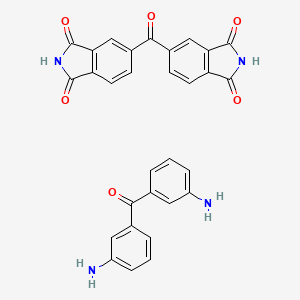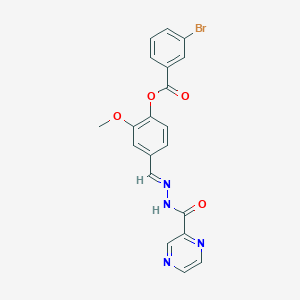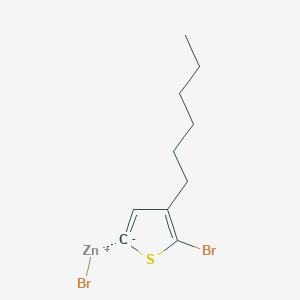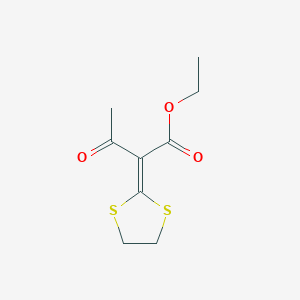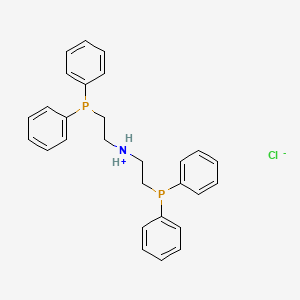
Bis(2-(diphenylphosphino)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(diphenylphosphino)ethyl)ammonium chloride is a chemical compound with the molecular formula C28H30ClNP2 and a molecular weight of 477.95 g/mol . It is commonly used as an organic building block in various chemical syntheses. The compound is known for its role in the synthesis of chiral aminodiphosphine ligands, which are important in asymmetric catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diphenylphosphino)ethyl)ammonium chloride typically involves the reaction of 2-(diphenylphosphino)ethylamine with hydrochloric acid to form the corresponding ammonium chloride salt[3][3]. The reaction conditions generally include:
Reactants: 2-(diphenylphosphino)ethylamine and hydrochloric acid
Solvent: Often performed in an inert solvent such as dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(diphenylphosphino)ethyl)ammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Coordination Reactions: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Reagents: Common reagents include alkyl halides for substitution reactions and transition metal salts for coordination reactions.
Conditions: Reactions are typically carried out in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and degradation.
Major Products
The major products formed from these reactions include various substituted phosphines and metal-phosphine complexes, which have applications in catalysis and material science .
Scientific Research Applications
Bis(2-(diphenylphosphino)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.
Biology: Investigated for its potential role in biochemical assays and as a ligand in bioinorganic chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Bis(2-(diphenylphosphino)ethyl)ammonium chloride exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of substrates and stabilization of transition states in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphoranylidene)ammonium chloride
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Bis(benzonitrile)palladium(II) chloride
Uniqueness
Bis(2-(diphenylphosphino)ethyl)ammonium chloride is unique due to its specific structure, which allows it to form stable and effective chiral ligands for asymmetric catalysis. This property makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C28H30ClNP2 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
bis(2-diphenylphosphanylethyl)azanium;chloride |
InChI |
InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H |
InChI Key |
AVDUVHMGGDOIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[NH2+]CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


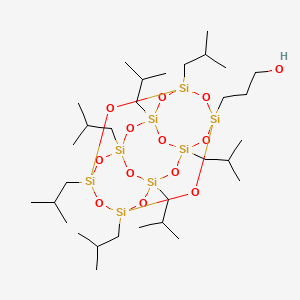
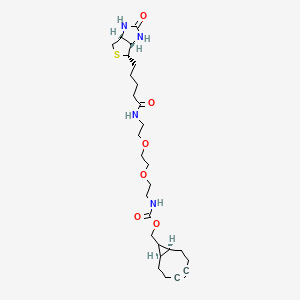
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
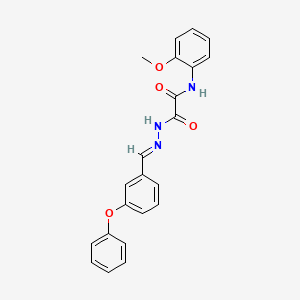
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
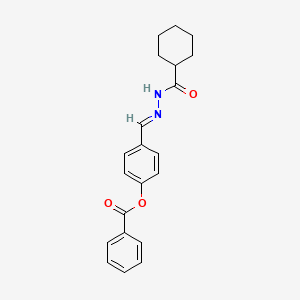
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)


